Vinyltrimethylsilane
Overview
Description
Mechanism of Action
Target of Action
Vinyltrimethylsilane primarily targets unsaturated silanes . The carbon-silicon bond in these targets is highly electron-releasing, which can stabilize a positive charge in the β position . This property is exploited in electrophilic additions to allyl- and vinylsilanes .
Mode of Action
The mode of action of this compound involves the electrophilic substitution of unsaturated silanes . The electron-releasing strength of the carbon-silicon bond is large, controlling the site of reaction and stereoselectivity . The formation of the new carbon-carbon bond occurs at the γ position of allyl silanes and the β position of vinylsilanes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the electrophilic substitution of unsaturated silanes . After the formation of the carbon-electrophile bond, silicon elimination is assisted by a nucleophile . This process leads to the formation of mixtures of double bond isomers .
Result of Action
The result of this compound’s action is the formation of new carbon-carbon bonds at specific positions in unsaturated silanes . This leads to the generation of silyl-ethers , which can further generate sulfenate nucleophiles in the presence of fluoride ion .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its reactivity can be enhanced by copolymerization with monomers with poor reactivity with themselves . Additionally, its stability and efficacy can be affected by storage conditions .
Biochemical Analysis
Biochemical Properties
Vinyltrimethylsilane plays a significant role in biochemical reactions, particularly in the formation of silyl ethers. It interacts with various enzymes and proteins, facilitating the modification of biomolecules. For instance, it can react with alcohols in the presence of a rhodium catalyst to form silyl ethers, which are important intermediates in organic synthesis . The interaction between this compound and these biomolecules is typically characterized by the formation of covalent bonds, which can alter the properties and reactivity of the biomolecules involved.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modify the activity of certain enzymes, leading to changes in metabolic flux and the levels of specific metabolites . Additionally, this compound can impact cell signaling pathways by interacting with signaling proteins, potentially altering their activity and downstream effects.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as a nucleophile, attacking electrophilic centers in biomolecules and forming stable covalent bonds . This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods or under specific conditions, such as exposure to moisture or high temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to modify biomolecules . These effects can include changes in enzyme activity, gene expression, and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Toxic or adverse effects have been observed at high doses, including potential damage to tissues and organs . These effects are likely due to the compound’s ability to form covalent bonds with biomolecules, leading to disruptions in normal cellular processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the modification of biomolecules. It can interact with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and the levels of specific metabolites . For example, this compound can participate in the formation of silyl ethers, which are important intermediates in organic synthesis . These interactions can alter the properties and reactivity of the biomolecules involved, potentially impacting overall metabolic activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, this compound can bind to specific proteins that facilitate its transport across cell membranes, allowing it to reach its target sites within the cell . Additionally, the compound’s hydrophobic nature can influence its distribution within lipid-rich environments, such as cell membranes.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it can exert its effects on cellular function. The compound can be directed to these compartments through targeting signals or post-translational modifications that guide its transport and localization . For example, this compound can be targeted to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in metabolic processes . These interactions can lead to changes in enzyme activity, gene expression, and overall cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinyltrimethylsilane can be synthesized through several methods:
Hydrosilylation of Alkynes: This method involves the addition of a silicon-hydrogen bond across a carbon-carbon triple bond.
Dehydrogenative Silylation: This process involves the removal of hydrogen from a silicon-hydrogen bond and an alkene, forming a vinylsilane.
Silylation of Vinyliodonium Salts: Copper catalyzes the reaction between vinyliodonium salts and zinc-based silicon reagents to produce vinylsilanes.
Industrial Production Methods: Industrial production of this compound typically involves the hydrosilylation of acetylene with trimethylsilane in the presence of a platinum catalyst. This method is favored due to its high yield and operational simplicity .
Chemical Reactions Analysis
Vinyltrimethylsilane undergoes various types of chemical reactions:
Electrophilic Substitution: The compound reacts with electrophiles, resulting in the substitution of the vinyl group.
Oxidation: this compound can be oxidized to form silyl ethers.
Hydrosilylation: The addition of silicon-hydrogen bonds to alkenes or alkynes, forming new carbon-silicon bonds.
Common Reagents and Conditions:
Catalysts: Rhodium, platinum, and copper are commonly used catalysts.
Solvents: Tetrahydrofuran, diethyl ether, benzene, and dichloromethane are frequently used solvents.
Major Products:
Silyl Ethers: Formed through oxidation reactions.
Vinylsilanes: Produced via hydrosilylation and dehydrogenative silylation.
Scientific Research Applications
Vinyltrimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce vinyl groups into molecules.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is used in semiconductor processing and the production of advanced materials.
Comparison with Similar Compounds
Vinyltrimethylsilane can be compared with other similar compounds such as:
Vinyltrimethoxysilane: Similar in structure but contains methoxy groups instead of methyl groups.
Allyltrimethylsilane: Contains an allyl group instead of a vinyl group.
Triethoxyvinylsilane: Contains ethoxy groups and is used in the production of coatings and adhesives.
Uniqueness: this compound is unique due to its high reactivity and ability to introduce vinyl groups into molecules, making it a versatile reagent in synthetic chemistry .
Properties
IUPAC Name |
ethenyl(trimethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12Si/c1-5-6(2,3)4/h5H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSJLQSCSDMKTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25036-32-2 | |
Record name | Silane, ethenyltrimethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25036-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1061071 | |
Record name | Silane, ethenyltrimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid with an unpleasant odor; [Air Products MSDS] | |
Record name | Silane, ethenyltrimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Vinyltrimethylsilane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9550 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
754-05-2 | |
Record name | Vinyltrimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=754-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinyltrimethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000754052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinyltrimethylsilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93553 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Silane, ethenyltrimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, ethenyltrimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylvinylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.948 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VINYLTRIMETHYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5HJ2RET1N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.